2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by the presence of a chlorophenyl group, an ethoxy group, and a methoxyanilino group attached to a pyrazolone core. Pyrazolone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then reacted with 4-methoxyaniline under reflux conditions to yield the final product. The reaction conditions often include:
Temperature: Reflux (approximately 80-100°C)
Solvent: Ethanol or methanol
Catalyst: Sodium ethoxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of reduced pyrazolone derivatives
Substitution: Formation of substituted pyrazolone derivatives with various functional groups
Scientific Research Applications
2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and pain-related conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with cellular receptors and signaling pathways involved in pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-methoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
- 2-(4-chlorophenyl)-5-ethoxy-4-[(4-aminophenyl)methylene]-2,4-dihydro-3H-pyrazol-3-one
- 2-(4-bromophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, while the methoxyanilino group contributes to its potential biological activity. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyphenyl)iminomethyl]-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-26-18-17(12-21-14-6-10-16(25-2)11-7-14)19(24)23(22-18)15-8-4-13(20)5-9-15/h4-12,22H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMVTYPBIOINSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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